molecular formula C13H16N4O3S2 B2894000 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034389-62-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2894000
CAS No.: 2034389-62-1
M. Wt: 340.42
InChI Key: KKLXWRDZAJHYMH-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and an isonicotinamide moiety modified with a 2-methoxyethoxy chain at position 2. The ethylthio group (C₂H₅S) and methoxyethoxy chain likely enhance lipophilicity and bioavailability, critical for biological interactions .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-3-21-13-17-16-12(22-13)15-11(18)9-4-5-14-10(8-9)20-7-6-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLXWRDZAJHYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic synthesis. Here’s a simplified route:

  • Formation of the Thiadiazole Ring: : This can be achieved via the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

  • Substitution with Ethyl Group: : The thiadiazole ring can then undergo alkylation with ethyl iodide to introduce the ethylthio group.

  • Coupling with Isonicotinamide: : The resulting compound is then reacted with 2-(2-methoxyethoxy)isonicotinamide under suitable conditions to yield the final product.

Industrial production methods often involve optimization of these reactions to improve yield and purity, utilizing techniques like reflux, distillation, and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The ethylthio group can undergo oxidation, resulting in the formation of sulfoxides or sulfones.

  • Reduction: : The nitro group (if present as an impurity) can be reduced to an amine.

  • Substitution: : The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

  • Substitution: : Conditions typically involve strong bases or nucleophiles.

Major Products

The major products formed depend on the reaction conditions and reagents used. For instance, oxidation would lead to sulfoxides or sulfones, while reduction might yield amines.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide has diverse applications across several fields:

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.

  • Serves as a precursor for various derivatives with potential catalytic properties.

Biology

  • Explored for its potential antimicrobial properties, especially against certain bacterial strains.

  • Studied for its enzyme inhibitory activity, which can be leveraged in biochemical assays.

Medicine

  • Investigated for its pharmacological potential in treating specific diseases, including its role as a lead compound in drug discovery.

  • Potential use in developing novel therapeutic agents.

Industry

  • Utilized in material science for the synthesis of polymers and other advanced materials.

  • Employed in the development of new agrichemicals.

Mechanism of Action

The compound's mechanism of action can vary depending on its application. In a biological context, it often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, thereby inhibiting their function.

  • Pathways Involved: : Alteration of biochemical pathways, which can lead to the desired therapeutic effect or biological response.

Comparison with Similar Compounds

Key Observations :

  • Ethylthio vs. Benzylthio : Ethylthio derivatives (e.g., 5g, 5l) exhibit moderate yields (68–79%) and higher melting points (138–170°C) compared to benzylthio analogs (e.g., 5h: 133–135°C), suggesting stronger intermolecular interactions in ethylthio derivatives .
  • Methoxyethoxy vs.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with an ethylthio group, and a methoxyethoxy substitution on the isonicotinamide moiety. The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.39 g/mol.

Antimicrobial Activity

Research indicates that compounds with a thiadiazole structure often exhibit significant antimicrobial properties. For instance, related thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of the ethylthio group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of similar thiadiazole derivatives against various cancer cell lines. For example, derivatives of 1,3,4-thiadiazole have demonstrated promising results against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at the sub-G1 phase, indicating that this compound may possess similar anticancer activity.

Compound NameStructureBiological ActivityUnique Features
N-(5-acetyl-4-methylthiazol-2-yl)arylamideContains acetyl groupAntimicrobialDifferent substituents on thiazole
2-Alkyl/arylamino-5-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazolesImidazo-thiazole structureAntimicrobialImidazole ring enhances activity
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamidePyridine substitutionAntimicrobialPyridine enhances solubility and activity

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various thiadiazole derivatives showed that compounds with similar structures significantly inhibited the proliferation of HeLa cells with IC50 values ranging from 0.37 to 0.95 µM. These findings suggest that the compound may also exhibit potent anticancer effects.
  • Mechanistic Studies : Flow cytometry analysis indicated that certain derivatives induced apoptotic cell death in cancer cells. In silico docking studies have confirmed binding interactions with key proteins involved in cancer progression.
  • Antimicrobial Studies : Compounds related to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

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